molecular formula C4H7ClO B1265656 1-Chlorobutan-2-one CAS No. 616-27-3

1-Chlorobutan-2-one

Cat. No. B1265656
CAS RN: 616-27-3
M. Wt: 106.55 g/mol
InChI Key: AALRHBLMAVGWRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-chlorobutane, can be achieved through the continuous-flow, gas phase starting from 1-butanol and commercial hydrochloric acid over silica-supported quaternary phosphonium salt. This process, which allows for high reaction selectivity and yields ranging from 87 to 30%, offers insights into methodologies that could be adapted for the synthesis of 1-Chlorobutan-2-one (Tundo & Selva, 2005).

Molecular Structure Analysis

Studies on the conformation and molecular structure of related compounds, such as 1-chlorobutane, provide valuable insights into the structural aspects of 1-Chlorobutan-2-one. Gaseous 1-chlorobutane exhibits a conformational composition that includes various forms, which have been extensively analyzed through electron diffraction and molecular mechanics calculations (Fagerland et al., 1983).

Chemical Reactions and Properties

The reactivity of 1-Chlorobutan-2-one with various reagents and under different conditions can be inferred from studies on similar chlorinated compounds. For instance, the Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, leading to the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, highlights potential chemical reactions involving 1-Chlorobutan-2-one (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of 1-Chlorobutan-2-one, such as boiling point, melting point, and solubility, can be compared to those of structurally similar compounds to predict its behavior in various environments. Studies on the molecular structure and conformational composition of related chlorobutanes provide a foundation for understanding the physical characteristics of 1-Chlorobutan-2-one (Aarset et al., 1995).

Chemical Properties Analysis

The chemical properties of 1-Chlorobutan-2-one, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and susceptibility to hydrolysis and oxidation, can be elucidated through studies on similar compounds. The synthesis and characterization of compounds through reactions involving chlorinated intermediates offer insights into the chemical behavior of 1-Chlorobutan-2-one (Adib et al., 2014).

Scientific Research Applications

  • Molecular Structure and Conformation :

    • A study by Fagerland et al. (1983) examined the conformation and molecular structure of gaseous 1-chlorobutane, which is closely related to 1-chlorobutan-2-one. They used electron diffraction and molecular mechanics calculations to understand its structural parameters and low-frequency torsional vibrations (Fagerland, Rydland, Stōlevik, & Seip, 1983).
  • Microbial Dehalogenation :

    • Yokota et al. (1986) discovered that microorganisms can utilize 1-chlorobutane, converting it to various products under different conditions. This research is relevant for understanding the biodegradation of halogenated compounds, including 1-chlorobutan-2-one (Yokota, Fuse, Omori, & Minoda, 1986).
  • Atmospheric Degradation :

    • Jara-Toro et al. (2019) explored the degradation process of 1-chlorobutane in the atmosphere, initiated by OH radicals. Their findings are relevant for understanding the environmental impact of 1-chlorobutan-2-one and similar compounds (Jara-Toro et al., 2019).
  • Volumetric Properties in Mixtures :

    • Iloukhani and Khanlarzadeh (2012) studied the volumetric properties of mixtures including 1-chlorobutane. Their work contributes to understanding the intermolecular interactions and thermodynamic behavior of 1-chlorobutan-2-one in mixtures (Iloukhani & Khanlarzadeh, 2012).
  • Vapour-Liquid Equilibria :

    • Dahmani, Wichterle, and Ait-Kaci (1996) measured isothermal data for binary systems involving 1-chlorobutane. This research is significant for understanding the phase behavior of 1-chlorobutan-2-one in various industrial applications (Dahmani, Wichterle, & Ait-Kaci, 1996).
  • Microwave Spectroscopy Analysis :

    • Melandri et al. (1994) conducted a detailed analysis of the microwave spectrum of 1-chlorobutane, which helps in understanding the molecular dynamics and structure of similar compounds like 1-chlorobutan-2-one (Melandri et al., 1994).
  • Densities and Viscosities in Mixtures :

    • Ansón et al. (2005) measured densities and viscosities in binary mixtures of 1-chlorobutane. Their findings contribute to the understanding of the physical properties of 1-chlorobutan-2-one in solution (Ansón et al., 2005).

Safety And Hazards

1-Chlorobutan-2-one is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Vapors may form explosive mixtures with air. Containers may explode when heated. Vapors may travel to source of ignition and flash back . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .

properties

IUPAC Name

1-chlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALRHBLMAVGWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210597
Record name 1-Chlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorobutan-2-one

CAS RN

616-27-3
Record name 1-Chloro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl ethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorobutan-2-one
Source EPA DSSTox
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Record name 1-chlorobutan-2-one
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Record name CHLOROMETHYL ETHYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
L Cottrell, BT Golding, T Munter… - Chemical Research in …, 2001 - ACS Publications
… Further reductive metabolism of these metabolites occurred to form 1-hydroxybutan-2-one (17) and 1-chlorobutan-2-one (18). In the absence of an epoxide hydrolase inhibitor, the …
Number of citations: 39 pubs.acs.org
JM Concellón, PL Bernad, R Alvarez, A Rodríguez… - Tetrahedron letters, 1999 - Elsevier
… )-3-[(tert-butyldimethyl)silyloxy]-1-chlorobutan-2-ol have been obtained with high diastereoselectivity by reduction of enantiopure (S)-3-[(tert-butyldimethyl)silyloxy]-1-chlorobutan-2-one …
Number of citations: 3 www.sciencedirect.com
JW Cornforth, RH Cornforth, KK Mathew - Journal of the Chemical …, 1959 - pubs.rsc.org
… To obtain a 1 : l-disubstituted olefin, 1-chlorobutan-2-one was treated with butylmagnesium bromide to give 3-chloromethylheptan-3-01 (XIII); the epoxide from this was reduced to 2-…
Number of citations: 238 pubs.rsc.org
C Shivanna, SM Patil, C Mallikarjunaswamy, R Ramu… - Crystals, 2022 - mdpi.com
… 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one (3) was attained by refluxing a mixture of 4-(methoxy(phenyl)methyl)-2-methylphenol (0.01 mol) and 1-chlorobutan-2-one (…
Number of citations: 15 www.mdpi.com
PJ Ashworth, GH Whitham, MC Whiting - Journal of the Chemical …, 1957 - pubs.rsc.org
… The sodio-derivative, after being kept overnight at room temperature, was cooled in a salt-ice bath and 1-chlorobutan-2-one (28.6 g.) in dry ether (50 cc) was slowly added. The mixture …
Number of citations: 20 pubs.rsc.org
TA Kornilova, AI Ukolov, RR Kostikov… - … in Mass Spectrometry, 2013 - Wiley Online Library
… Fragment of the chromatogram of 1-diazo-4-phenylbutan-2-one (conditions C, T R 145 С): the peak at retention time 46.3 min is 4-phenyl-1-chlorobutan-2-one, the main peak (51.5–…
T Munter, L Cottrell, R Ghai, BT Golding… - Chemico-biological …, 2007 - Elsevier
Chloroprene (2-chloro-1,3-butadiene, 1) is oxidised by cytochrome P450 enzymes in mammalian liver microsomes to several metabolites, some of which are reactive towards DNA and …
Number of citations: 20 www.sciencedirect.com
TA Kornilova, AI Ukolov, RR Kostikov… - Russian Journal of …, 2012 - Springer
The gas chromatographic analysis of alkyldiazoacetates N 2 CHCO 2 R (R = CH 3 − C 4 H 9 ), α-aliphatic diazoketones RCOCHN 2 (R = C 3 H 7 , C 5 H 11 , and C 9 H 19 ), and aryl-…
Number of citations: 10 link.springer.com
H Rodriguez‐Solla, C Concellon, P Tuya… - Advanced Synthesis …, 2012 - Wiley Online Library
… Then, a solution of the (S)-3-dibenzylamino-1-chlorobutan-2-one 1a (1 equiv., 0.5 mmol, 151 mg) and octanal (2.5 equiv., 1.25 mmol, 0.2 mL) in 25 mL THF was added dropwise to the …
Number of citations: 12 onlinelibrary.wiley.com
J Barluenga, B Baragana… - The Journal of Organic …, 1995 - ACS Publications
a-Chloro-a'-(dibenzylamino) methylketones 3 are synthesized in enantiomerically pure form starting from-amino acids. Reduction of amino ketones 3 and further epoxidation affords …
Number of citations: 152 pubs.acs.org

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